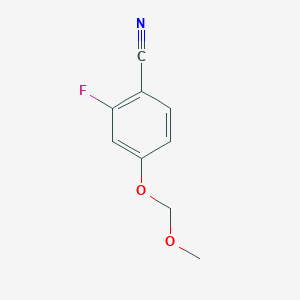

2-Fluoro-4-(methoxymethoxy)-benzonitrile

Description

2-Fluoro-4-(methoxymethoxy)-benzonitrile is a substituted benzonitrile derivative featuring a fluorine atom at the ortho position (C2) and a methoxymethoxy group (-OCH2OCH3) at the para position (C4). This compound is primarily utilized in pharmaceutical synthesis, particularly as a key intermediate in cross-coupling reactions for constructing complex heterocycles. For example, it serves as a boronic ester precursor in Suzuki-Miyaura couplings to synthesize quinoline derivatives (e.g., tert-butyl (1-(3-chloro-6-(3-cyano-2-(methoxymethoxy)phenyl)quinolin-4-yl)piperidin-4-yl)carbamate) . The methoxymethoxy group enhances solubility in polar solvents and modulates electronic properties, making it advantageous in catalytic systems .

Properties

Molecular Formula |

C9H8FNO2 |

|---|---|

Molecular Weight |

181.16 g/mol |

IUPAC Name |

2-fluoro-4-(methoxymethoxy)benzonitrile |

InChI |

InChI=1S/C9H8FNO2/c1-12-6-13-8-3-2-7(5-11)9(10)4-8/h2-4H,6H2,1H3 |

InChI Key |

YPIOPGQMXZFWRI-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=CC(=C(C=C1)C#N)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Physicochemical Properties

Alkoxy and Alkoxy-Alkoxy Derivatives

- 2-Fluoro-4-methoxybenzonitrile : Replacing the methoxymethoxy group with a simpler methoxy (-OCH3) group reduces steric bulk and polarity. This analog is listed in commercial catalogs but lacks explicit application data in the provided evidence .

- However, its stability under acidic/basic conditions may be inferior to the methoxymethoxy variant .

Halogenated and Polyhalogenated Derivatives

- 2-Fluoro-4-(trifluoromethyl)benzonitrile : The electron-withdrawing trifluoromethyl (-CF3) group at C4 significantly lowers electron density, increasing resistance to nucleophilic attack. This compound has a higher melting point (103–105°C) and density (1.358 g/mL) compared to alkoxy-substituted analogs, reflecting stronger intermolecular forces .

- 2-Fluoro-4-(4-fluorophenyl)benzonitrile : The biphenyl structure extends conjugation, likely enhancing UV absorption properties. Such derivatives are explored as intermediates in fluorescent probes or kinase inhibitors .

Sulfur-Containing Derivatives

- 2-Fluoro-4-(methylsulfonyl)benzonitrile : The sulfonyl (-SO2CH3) group drastically increases polarity and acidity (pKa ~1–2 for sulfonyl protons), making this compound suitable for solubility-driven applications in aqueous reaction systems .

Boronic Ester Derivatives

- 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile : This boronic ester is critical in Suzuki couplings, enabling the synthesis of biaryl structures. The pinacol boronate group enhances stability and reactivity in cross-coupling reactions compared to unprotected boronic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.